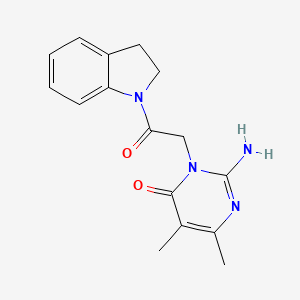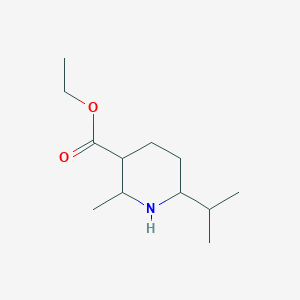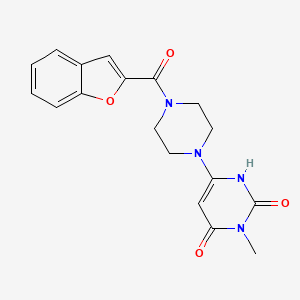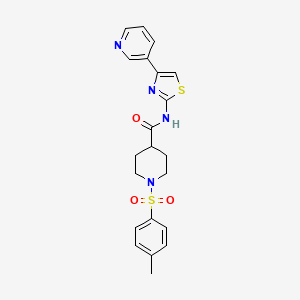
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one, also known as CEP-26401, is a pyrimidine-based compound that has attracted attention for its potential application in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to explore its potential in clinical settings.
作用機序
The mechanism of action of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one disrupts the synthesis of DNA and RNA in cancer cells, leading to their death. This mechanism of action is similar to that of other anticancer drugs, such as methotrexate and 5-fluorouracil.
Biochemical and physiological effects:
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. In addition to its inhibition of DHODH, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been shown to induce oxidative stress in cancer cells, leading to their death. 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has also been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the advantages of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity to non-cancer cells.
将来の方向性
There are several future directions for research on 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one. One area of focus is the development of more efficient synthesis methods for this compound. Another area of focus is the optimization of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one for clinical use, including the development of formulations that improve its solubility and reduce its toxicity. In addition, further studies are needed to investigate the potential of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one in combination with other anticancer drugs, as well as its potential application in other diseases, such as autoimmune disorders.
合成法
The synthesis of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves several steps, starting with the reaction of 2-bromo-4,6-dimethylpyrimidine with 2-(indolin-1-yl)acetic acid. The resulting intermediate is then subjected to various reactions, including amidation and cyclization, to produce the final product. The synthesis of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been the subject of several preclinical studies, which have investigated its potential as an anticancer agent. These studies have shown that 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-amino-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-11(2)18-16(17)20(15(10)22)9-14(21)19-8-7-12-5-3-4-6-13(12)19/h3-6H,7-9H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOCIHWGPQONFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)N2CCC3=CC=CC=C32)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2908444.png)
![N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2908445.png)
![2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide](/img/structure/B2908446.png)

![Methyl 4-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2908454.png)

![Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2908459.png)


![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2908463.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine](/img/structure/B2908464.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2908465.png)